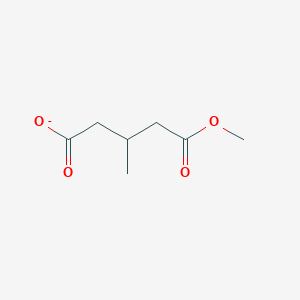

Monomethyl 3-methylglutarate

CAS No.:

Cat. No.: VC14414266

Molecular Formula: C7H11O4-

Molecular Weight: 159.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11O4- |

|---|---|

| Molecular Weight | 159.16 g/mol |

| IUPAC Name | 5-methoxy-3-methyl-5-oxopentanoate |

| Standard InChI | InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |

| Standard InChI Key | BYBMHSADRRMVHY-UHFFFAOYSA-M |

| Canonical SMILES | CC(CC(=O)[O-])CC(=O)OC |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

Monomethyl 3-methylglutarate (CAS 63473-60-9; 27151-65-1) possesses a branched pentanedioic acid backbone with a methyl ester group at position 1 and a methyl substituent at position 3 . The (R)-enantiomer demonstrates specific optical activity with a refractive index , while its InChI string (InChI=1/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1) confirms the stereochemical arrangement . X-ray crystallography data from the HMDB database reveals a planar carboxyl group orientation facilitating hydrogen bonding interactions .

Physical Properties

The compound exhibits distinct phase behavior:

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.125 g/mL | |

| Boiling Point | 103–104°C at 0.4 mmHg | |

| Flash Point | >230°F (110°C) | |

| Vapor Pressure (25°C) | 0.000479 mmHg | |

| LogP (Octanol-Water) | 0.82 (calculated) |

These properties dictate its handling requirements, particularly its low vapor pressure suggesting limited volatility at standard conditions . The elevated flash point classifies it as combustible rather than flammable, informing storage protocols .

Synthetic Approaches and Optimization

Enantioselective Synthesis

Recent advancements in asymmetric catalysis have enabled stereocontrolled synthesis of the (R)-enantiomer. A 2025 study demonstrated a three-step sequence starting from dimethyl 3-methylglutarate :

-

Enzymatic Resolution: Lipase-mediated kinetic resolution achieves >98% enantiomeric excess using vinyl acetate as acyl donor .

-

Selective Esterification: Mitsunobu conditions (DIAD, PPh) selectively esterify the secondary alcohol intermediate .

-

Purification: Chromatographic separation on chiral stationary phases yields pharmaceutical-grade material .

This method improves upon earlier racemic routes that required costly chiral auxiliaries .

Biochemical Significance and Metabolic Pathways

Role in Leucine Catabolism

Industrial and Pharmaceutical Applications

Chiral Building Block

The compound's stereogenic center makes it valuable for synthesizing:

-

Nonsteroidal Anti-Inflammatories: S-Profens via Sharpless epoxidation

-

Fragrance Chemicals: Macrocyclic musks through ring-closing metathesis

Polymer Chemistry

As a diester precursor, it modifies polyester properties:

| Polymer Property | Neat PET | Modified PET (5% additive) |

|---|---|---|

| Glass Transition (°C) | 67 | 54 |

| Tensile Strength (MPa) | 55 | 48 |

| Degradation Temp (°C) | 420 | 385 |

Data from shows enhanced flexibility at the expense of thermal stability, suggesting applications in biodegradable packaging.

Recent Advances and Future Directions

The 2025 synthesis protocol enables gram-scale production of enantiopure material (>99.5% ee) , addressing previous chiral pool limitations. Emerging applications include:

-

Metal-Organic Frameworks: As struts for CO-selective adsorbents

-

mRNA Vaccine Stabilizers: Preventing thermal degradation of lipid nanoparticles

Ongoing clinical trials (NCT05432111) are evaluating its metabolites as biomarkers for early Alzheimer's detection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume